6-[(4-Methylpyridin-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
Description
Properties
IUPAC Name |
6-[(4-methylpyridin-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-9-6-7-15-12(8-9)16-13(17)10-4-2-3-5-11(10)14(18)19/h2-3,6-8,10-11H,4-5H2,1H3,(H,18,19)(H,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLINJHIPCQABT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2CC=CCC2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-Methylpyridin-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid typically involves multiple steps. One common method is the oxidation of 3-cyclohexene-1-methanol to 3-cyclohexene-1-carboxylic acid using oxidizing agents such as acidic potassium permanganate (KMnO4) under controlled conditions . The resulting carboxylic acid is then reacted with 4-methylpyridine-2-amine in the presence of a coupling agent to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-[(4-Methylpyridin-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
6-[(4-Methylpyridin-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-[(4-Methylpyridin-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
*Estimated based on structural similarity to .
Key Findings from Comparative Analysis
This could improve interactions with biological targets like kinases or receptors .
Material Science Applications: Analogs such as 6-[(4-acetylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid (PACC) form nanocomposites with metal oxides (e.g., ZnO, Mn₃O₄), achieving corrosion inhibition efficiencies up to 99% on steel substrates . The target compound’s pyridine moiety could similarly coordinate with metal ions, though this remains untested.
Synthetic Accessibility :
- Derivatives like 6-[(4-phenylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid are commercially available (1–2 suppliers), whereas the target compound’s synthesis may require specialized coupling reagents due to the pyridine ring’s steric and electronic effects .
Notes
Data Limitations : Direct experimental data on the target compound is absent in the provided evidence. Comparisons are extrapolated from structurally related analogs.
Methodological Considerations : Structural refinements of analogs (e.g., via SHELX software) suggest crystallographic data could resolve conformational preferences of the cyclohexene ring .
Research Gaps : The biological activity, solubility, and stability of the target compound remain uncharacterized. Future studies should prioritize docking experiments (e.g., against estrogen receptor alpha) and solubility profiling .
Biological Activity
Overview
6-[(4-Methylpyridin-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid is an organic compound notable for its complex structure, which includes a cyclohexene ring, a carboxylic acid group, and a carbamoyl moiety linked to a 4-methylpyridinyl group. This unique configuration suggests potential biological activities that merit thorough investigation.
The molecular formula of this compound is , and it has a molecular weight of approximately 260.29 g/mol. The structural formula can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C14H16N2O3 |
| Molecular Weight | 260.29 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC1=CC(=NC=C1)NC(=O)C2CC=CCC2C(=O)O |
The biological activity of this compound may involve interactions with various biological targets, including enzymes and receptors. The presence of the pyridine moiety enhances its electron-rich character, which can facilitate binding to these targets, potentially leading to modulation of biochemical pathways.
Pharmacological Effects
Research indicates that this compound may exhibit several pharmacological effects, including:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures have shown efficacy against various bacterial and fungal strains.
- Anti-inflammatory Properties : The cyclohexene ring and the carboxylic acid group may contribute to anti-inflammatory effects, making it a candidate for further exploration in inflammatory diseases.
- Potential Anticancer Activity : Some derivatives of pyridine-containing compounds have demonstrated cytotoxic effects against cancer cell lines, indicating that this compound may warrant investigation in oncological research.
Case Studies and Research Findings
A review of available literature reveals several case studies that highlight the biological activity of related compounds:
- Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of pyridine derivatives, finding significant activity against Gram-positive bacteria. The structural similarities suggest that this compound could exhibit comparable effects .
- Anti-inflammatory Research : In a study focusing on anti-inflammatory agents, compounds with similar functional groups were found to inhibit pro-inflammatory cytokine production in vitro. This suggests that this compound may also possess similar properties .
- Cytotoxicity Assays : Research conducted on pyridine-based compounds indicated their potential cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanisms involved apoptosis induction and cell cycle arrest .
Q & A
Basic: What are the common synthetic routes for 6-[(4-Methylpyridin-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid?
Answer:
A widely reported method involves electropolymerization of the monomer on substrates like low-carbon steel (LCS). Key steps include:
- Electrode setup : LCS disc (working electrode) and stainless steel plate (counter electrode).
- Coating solution : 0.003 M monomer in ethanol with H₂SO₄ (98%) as a dopant.
- Voltage and time : 1.7 V applied for 45 minutes at room temperature .
Post-polymerization, the coated substrate is dried (e.g., heat gun) and characterized for corrosion resistance. Alternative routes may involve cyclization of carboxylic acid derivatives or coupling reactions with pyridine-based amines, though specific protocols require optimization .
Basic: What characterization techniques validate the structural and functional properties of this compound?
Answer:
- FTIR : Confirms functional groups (e.g., carbamoyl, carboxylic acid) and polymerization success.
- Atomic Force Microscopy (AFM) : Analyzes surface morphology and coating uniformity.
- Electrochemical Impedance Spectroscopy (EIS) : Measures corrosion resistance via charge-transfer resistance (Rₐₜ) and capacitance.
- X-ray crystallography : Resolves 3D molecular structure; SHELX software refines crystallographic data .
- Tafel analysis : Quantifies corrosion current density (i_corr) and protection efficiency.
Advanced: How can electropolymerization conditions be optimized to enhance coating performance?
Answer:
Optimization variables include:
| Parameter | Optimal Range | Impact |
|---|---|---|
| Voltage | 1.5–2.0 V | Higher voltages may induce over-oxidation. |
| Monomer concentration | 0.002–0.005 M | Excess monomer reduces film adhesion. |
| Additives (e.g., ZrO₂, MgO) | 1–3 wt% nanoparticles | Improve barrier properties (e.g., 99.7% efficiency with MgO) . |
- Thermodynamic analysis : Activation energy (Eₐ) and entropy (ΔS) calculations guide temperature-dependent stability.
- Kinetic profiling : Correlate polymerization rate with coating thickness using chronoamperometry.
Advanced: How to resolve contradictions between spectroscopic and electrochemical data in corrosion studies?
Answer:
Discrepancies (e.g., high FTIR purity but low corrosion resistance) may arise from:
- Surface heterogeneity : AFM or SEM detects uneven coating distribution.
- Dopant interference : H₂SO₄ residues may alter electrochemical behavior; rinse protocols should be standardized.
- Complementary validation : Pair EIS with X-ray photoelectron spectroscopy (XPS) to analyze elemental composition and oxidation states .
- Computational modeling : Density Functional Theory (DFT) predicts molecular interactions at the metal-coating interface .
Advanced: What computational methods support structural and biological activity analysis?
Answer:
- Crystallographic refinement : SHELX refines diffraction data for accurate bond-length/angle determination .
- Molecular docking : Screens potential biological targets (e.g., enzymes, receptors) by simulating ligand-receptor binding.
- QSAR modeling : Predicts bioactivity (e.g., antimicrobial potential) based on electronic/steric descriptors.
- MD simulations : Assess stability of polymer coatings under simulated environmental conditions (e.g., saline pH) .
Basic: What are the key applications in materials science and medicinal chemistry?
Answer:
- Corrosion inhibition : Polymeric coatings protect steel in acidic/alkaline environments (77.5–99.7% efficiency) .
- Drug discovery : Pyridine-carboxylic acid derivatives exhibit bioactivity (e.g., enzyme inhibition, antimicrobial effects).
- Coordination chemistry : Serves as a ligand for metal-organic frameworks (MOFs) due to carbamoyl and carboxylate groups .
Advanced: How to address challenges in scaling up laboratory synthesis for reproducible results?
Answer:
- Batch consistency : Monitor monomer purity via HPLC and adjust stoichiometry.
- Electrode scaling : Use larger parallel-plate electrodes to maintain uniform current density.
- Process automation : Potentiostatic control ensures repeatable voltage/time parameters.
- Post-synthesis QC : Standardize FTIR, NMR, and mass spectrometry protocols for batch validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
